3-Chloro-1,6-naphthyridine-7-carboxylic acid
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Overview
Description
3-Chloro-1,6-naphthyridine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,6-naphthyridine-7-carboxylic acid typically involves the chlorination of 1,6-naphthyridine-7-carboxylic acid. One common method includes the reaction of 1,6-naphthyridine-7-carboxylic acid with thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 3-position of the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,6-naphthyridine-7-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.
Coupling Reactions: It can undergo coupling reactions with arylboronic acids or other coupling partners in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as methanol (MeOH) or ethanol (EtOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Substituted naphthyridines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the naphthyridine ring.
Coupling Reactions: Arylated naphthyridines with extended conjugation.
Scientific Research Applications
3-Chloro-1,6-naphthyridine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is explored for its photophysical properties and potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Chloro-1,6-naphthyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative or analog being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine-7-carboxylic acid: Lacks the chlorine substituent but shares the core structure.
3-Bromo-1,6-naphthyridine-7-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
1,8-Naphthyridine derivatives: Different nitrogen atom positions but similar biological activities.
Uniqueness
3-Chloro-1,6-naphthyridine-7-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
3-chloro-1,6-naphthyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-1-5-3-11-8(9(13)14)2-7(5)12-4-6/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDCUMJLXPHAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CC2=NC=C1Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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